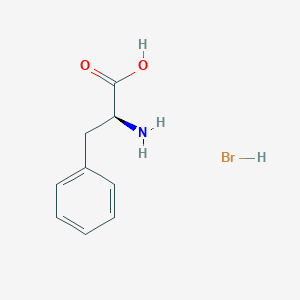
Hbr-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hbr-phenylalanine: is a compound that combines hydrogen bromide (HBr) with phenylalanine, an essential amino acid. Phenylalanine is a precursor for several important molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine. The addition of hydrogen bromide to phenylalanine can modify its chemical properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hbr-phenylalanine typically involves the reaction of phenylalanine with hydrogen bromide. This can be achieved through the following steps:
Protection of Functional Groups: The amino and carboxyl groups of phenylalanine are protected to prevent unwanted reactions.
Bromination: Hydrogen bromide is introduced to the protected phenylalanine under controlled conditions, leading to the formation of this compound.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where phenylalanine is reacted with hydrogen bromide in reactors designed to handle the specific reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.
化学反应分析
Types of Reactions: Hbr-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: this compound can be hydrolyzed to release phenylalanine and hydrogen bromide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated derivatives, while hydrolysis will produce phenylalanine and hydrogen bromide.
科学研究应用
Hbr-phenylalanine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated compounds.
Biology: The compound can be used to study the effects of bromination on amino acids and proteins.
Medicine: Research into this compound’s potential therapeutic applications, such as its role in drug development, is ongoing.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism by which Hbr-phenylalanine exerts its effects involves the interaction of the bromine atom with various molecular targets. The bromine atom can participate in electrophilic reactions, modifying the structure and function of proteins and other biomolecules. This can affect various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Phenylalanine: The parent compound, essential for protein synthesis and neurotransmitter production.
Tyrosine: Another amino acid derived from phenylalanine, involved in the synthesis of neurotransmitters and hormones.
Brominated Amino Acids: Other amino acids that have been brominated, such as bromotyrosine, which have similar chemical properties.
Uniqueness: Hbr-phenylalanine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological effects. This makes it valuable for specific applications in research and industry, where brominated compounds are required.
属性
CAS 编号 |
53917-00-3 |
|---|---|
分子式 |
C9H12BrNO2 |
分子量 |
246.10 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-phenylpropanoic acid;hydrobromide |
InChI |
InChI=1S/C9H11NO2.BrH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 |
InChI 键 |
LOSIHQAVIQWGIH-QRPNPIFTSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N.Br |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


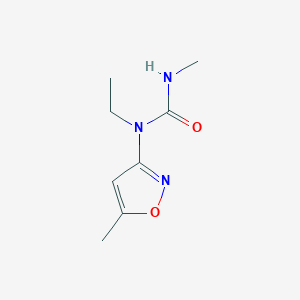
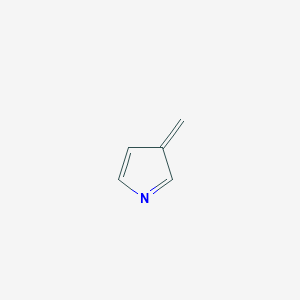
![1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14637439.png)
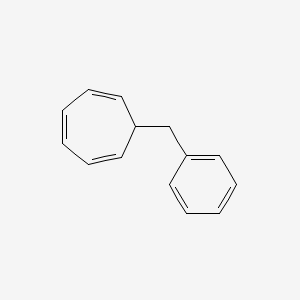
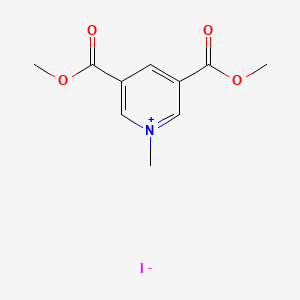

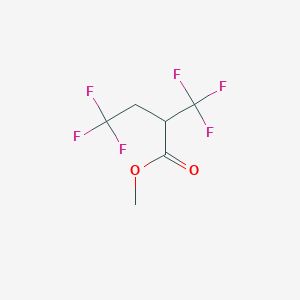
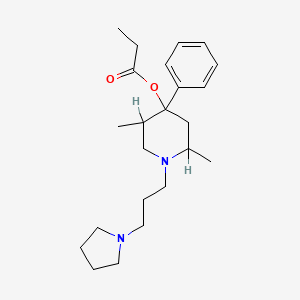
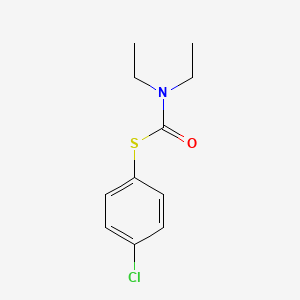
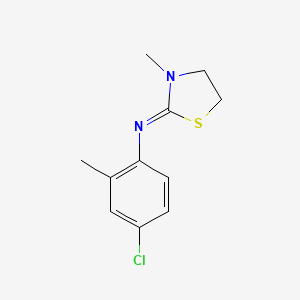
![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
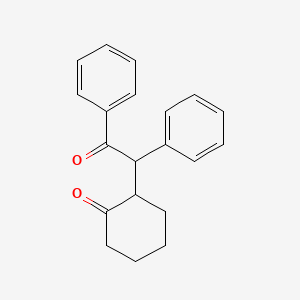
![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
